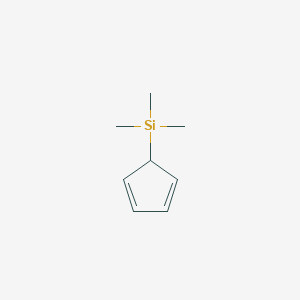

5-(Trimethylsilyl)-1,3-cyclopentadiene

Vue d'ensemble

Description

5-(Trimethylsilyl)-1,3-cyclopentadiene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclopentadiene ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylsilyl)-1,3-cyclopentadiene typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Cyclopentadiene+Trimethylsilyl chlorideBasethis compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Trimethylsilyl)-1,3-cyclopentadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can yield cyclopentadiene derivatives with altered electronic properties.

Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or iodine, often in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted cyclopentadiene derivatives, which can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Organic Synthesis

5-(Trimethylsilyl)-1,3-cyclopentadiene is widely used as a precursor in the synthesis of complex organic molecules. It acts as a silylating agent, facilitating the formation of trimethylsilyl ethers from alcohols, which enhances the stability and reactivity of these molecules. For example, studies have shown that this compound can effectively silylate various alcohols, yielding high yields of corresponding trimethylsilyl ethers under anhydrous conditions.

Biochemical Applications

In the field of biochemistry, this compound is employed to modify biomolecules, improving their stability and reactivity. Its ability to interact with signaling pathways makes it useful for studying cellular processes. Notably, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in downstream signaling cascades. Additionally, it can be metabolized by cytochrome P450 enzymes, forming various metabolites that may have biological significance.

Medicinal Chemistry

This compound is investigated for its potential in drug development. Its role as a building block in synthesizing novel therapeutic agents highlights its importance in medicinal chemistry. For instance, researchers have utilized this compound to create enantiopure ligands for asymmetric synthesis, demonstrating its utility in producing compounds with specific stereochemical configurations .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties allow for selective reactions that are not possible with unsubstituted cyclopentadiene, making it a valuable compound for manufacturing processes .

Case Study 1: Synthesis of Organometallic Compounds

Researchers have utilized this compound as a precursor for synthesizing metallocenes. For instance, it serves as a starting material for creating dysprosium metallocene single-molecule magnets (SMMs), which are being studied for their unique magnetic properties . The synthesis involves complex reactions where the cyclopentadienyl framework plays a crucial role.

Case Study 2: Silylation of Alcohols

A study evaluated the effectiveness of this compound in silylating various alcohols such as ethanol and methanol. The method involved reacting each alcohol with the compound under anhydrous conditions, resulting in high yields of corresponding trimethylsilyl ethers. This underscores the versatility of this compound as a silylation agent in organic synthesis.

Toxicological Considerations

While this compound is valuable for its reactivity and applications in synthesis, it poses certain hazards. The compound is flammable and can irritate upon contact with skin or eyes. Proper safety measures should be implemented when handling this compound in laboratory settings .

Mécanisme D'action

The mechanism by which 5-(Trimethylsilyl)-1,3-cyclopentadiene exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Cyclopentadiene: Lacks the trimethylsilyl group, making it less stable and more reactive.

1,3-Cyclopentadiene: Similar structure but without the trimethylsilyl group, leading to different reactivity and applications.

Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in the alkyne functionality.

Uniqueness: 5-(Trimethylsilyl)-1,3-cyclopentadiene is unique due to the presence of the trimethylsilyl group, which imparts increased stability and allows for selective reactions that are not possible with unsubstituted cyclopentadiene. This makes it a valuable compound in both research and industrial applications.

Activité Biologique

5-(Trimethylsilyl)-1,3-cyclopentadiene (TMSCPD) is a significant organic compound known for its unique structure and versatile applications in organic synthesis. This article explores its biological activity, focusing on its chemical properties, reactivity, and potential implications in pharmaceutical and biochemical research.

Chemical Structure and Properties

TMSCPD is characterized by a cyclopentadiene ring substituted with a trimethylsilyl group at the 5th position. The molecular formula of TMSCPD is C₈H₁₄Si, with a molecular weight of approximately 138.29 g/mol. It typically appears as a colorless liquid with a boiling point ranging from 138 to 140 °C and a flash point of 29 °C . The compound's structure allows it to exist as a mixture of isomers due to the possible orientations of the double bonds within the cyclopentadiene framework.

1. Reactivity in Organic Synthesis

TMSCPD is primarily valued for its role in Diels-Alder reactions, which are fundamental in synthesizing complex organic molecules. The presence of two conjugated double bonds makes TMSCPD an effective diene, allowing it to react with various dienophiles, such as maleic anhydride, to form substituted cyclohexene derivatives. This reactivity is crucial in developing pharmaceutical compounds where cyclohexene structures are often integral.

2. Silylation Reactions

As a silylating agent, TMSCPD can introduce trimethylsilyl groups into other organic molecules. This property enhances the stability and solubility of various compounds, making them more amenable to further chemical transformations. For example, TMSCPD can react with alcohols to produce trimethylsilyl ethers, which are valuable intermediates in organic synthesis .

Case Study 1: Diels-Alder Reaction with Maleic Anhydride

In a controlled laboratory setting, TMSCPD was reacted with maleic anhydride to explore its efficacy as a diene:

- Reactants :

- TMSCPD

- Maleic Anhydride

- Reaction Conditions :

- Temperature: Room temperature

- Solvent: Dichloromethane

- Outcome : The reaction yielded a substituted cyclohexene derivative with a notable increase in yield compared to similar reactions using non-silylated dienes.

This case highlights TMSCPD's utility in synthesizing complex organic structures efficiently.

Case Study 2: Silylation of Alcohols

A study was conducted to evaluate the effectiveness of TMSCPD in silylating various alcohols:

- Alcohols Used :

- Ethanol

- Methanol

- Isopropanol

- Method :

- Each alcohol was reacted with TMSCPD under anhydrous conditions.

- Results :

- High yields of corresponding trimethylsilyl ethers were obtained.

This study underscores the versatility of TMSCPD as a silylating agent in organic synthesis.

Toxicological Considerations

While TMSCPD is valuable for its reactivity and applications in synthesis, it is essential to note that it poses certain hazards. The compound is flammable and can be irritating upon contact with skin or eyes . Proper safety measures should be implemented when handling this compound in laboratory settings.

Propriétés

IUPAC Name |

cyclopenta-2,4-dien-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFHCJPMKUTMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947996 | |

| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3559-74-8, 25134-15-0 | |

| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3559-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Cyclopentadien-1-yltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003559748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3559-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-trimethylsilylcyclopentadiene in Diels-Alder reactions?

A1: 5-trimethylsilylcyclopentadiene acts as a reactive diene in Diels-Alder reactions, readily reacting with dienophiles like maleic anhydride and N-methylmaleimide. Interestingly, structural studies on these cycloadducts using X-ray crystallography have revealed early signs of the retro-Diels-Alder reaction pathway. This is indicated by the lengthening of specific C-C bonds within the adduct structure, suggesting their susceptibility to cleavage during the reverse reaction. []

Q2: How does the trimethylsilyl group influence the reactivity of cyclopentadiene?

A2: The trimethylsilyl group in 5-trimethylsilylcyclopentadiene exerts both steric and electronic effects. Sterically, it can influence the approach of reactants, impacting the stereoselectivity of reactions. Electronically, the silicon atom can stabilize the cyclopentadienyl anion formed upon deprotonation, making it more reactive towards electrophiles. This property makes 5-trimethylsilylcyclopentadiene a valuable precursor for synthesizing various substituted cyclopentadienyl derivatives. []

Q3: Can you provide an example of 5-trimethylsilylcyclopentadiene's application in asymmetric synthesis?

A3: Researchers have successfully utilized 5-trimethylsilylcyclopentadiene to synthesize enantiopure norbornane ligands possessing both (2S,3S)-bis[(diphenylphosphino)methyl] and 7-syn-oxygen functional groups. This synthesis involves a diastereoselective Diels-Alder reaction with di-(1R)-menthyl fumarate followed by a stereospecific frame rearrangement. These ligands demonstrate promising applications in rhodium-catalyzed asymmetric hydrogenation reactions. [, ]

Q4: Are there any studies on the dynamic behavior of 5-trimethylsilylcyclopentadiene derivatives?

A4: Yes, studies on monocyclopentadienylstibines, synthesized using 5-trimethylsilylcyclopentadiene, have revealed their dynamic behavior in solution. 1H NMR spectroscopy provided evidence for sigmatropic rearrangements of the dimethyl- and dichloroantimony groups attached to the cyclopentadienyl ring. This fluxional behavior results in molecules with constantly shifting structures. []

Q5: Beyond organic synthesis, are there other research areas where 5-trimethylsilylcyclopentadiene plays a role?

A5: 5-trimethylsilylcyclopentadiene serves as a crucial starting material in synthesizing organometallic compounds, particularly metallocenes. For instance, it acts as a precursor for creating dysprosium metallocene single-molecule magnets (SMMs). These SMMs, bridged by various groups like methyl and halogens, are being investigated for their unique magnetic properties. []

Q6: What are the safety precautions for handling 5-trimethylsilylcyclopentadiene?

A6: 5-Trimethylsilylcyclopentadiene is moisture-sensitive and should be handled in a well-ventilated fume hood. It's crucial to store it under an inert atmosphere at -20°C to maintain its purity and prevent degradation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.